molecular formula C12H10N2O4S B2820005 (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid CAS No. 301343-55-5

(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid

Cat. No.: B2820005
CAS No.: 301343-55-5
M. Wt: 278.28
InChI Key: KKYDQVAGMODEPF-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a thioxoimidazolidinone moiety and a phenoxyacetic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thioxoimidazolidinone moiety: This can be achieved by reacting an appropriate amine with carbon disulfide and an alkylating agent under basic conditions.

    Aldol condensation: The thioxoimidazolidinone intermediate is then subjected to an aldol condensation with an aromatic aldehyde to form the desired (Z)-isomer.

    Esterification: The resulting product is then esterified with chloroacetic acid under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The thioxoimidazolidinone moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid: Similar structure but different stereochemistry.

    2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)propionic acid: Similar structure with a propionic acid group instead of acetic acid.

Uniqueness

(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its (E)-isomer or other similar compounds.

Properties

IUPAC Name

2-[2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-10(16)6-18-9-4-2-1-3-7(9)5-8-11(17)14-12(19)13-8/h1-5H,6H2,(H,15,16)(H2,13,14,17,19)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYDQVAGMODEPF-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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